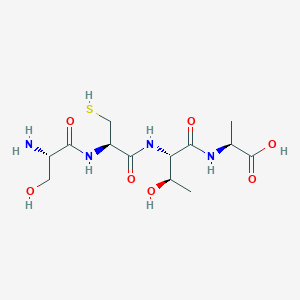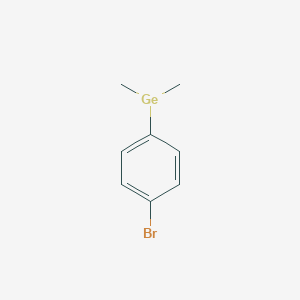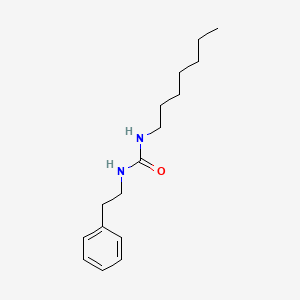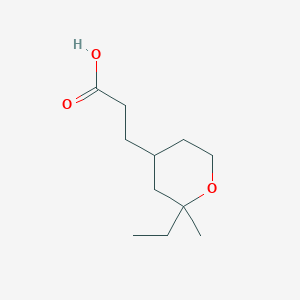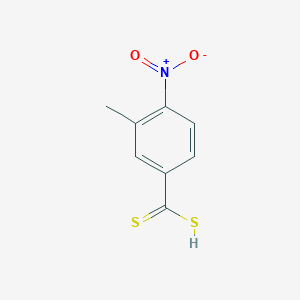
3-Methyl-4-nitrobenzene-1-carbodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-nitrobenzene-1-carbodithioic acid is an organic compound with the molecular formula C8H7NO4S2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group, a nitro group, and a carbodithioic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzene-1-carbodithioic acid typically involves the nitration of 3-methylbenzoic acid followed by the introduction of the carbodithioic acid group. One common method involves the selective oxidation of 2,4-dimethyl nitrobenzene to produce 3-methyl-4-nitrobenzoic acid. This process includes the following steps:
Filtration and Acidification: After the reaction, the mixture is filtered, and the filtrate is subjected to rotary evaporation to recover the acetonitrile solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and acidification steps, with adjustments made to reaction times, temperatures, and catalyst concentrations to optimize yield and purity.
化学反应分析
Types of Reactions
3-Methyl-4-nitrobenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbodithioic acid group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Reduction of Nitro Group: Produces 3-methyl-4-aminobenzene-1-carbodithioic acid.
Substitution of Nitro Group: Produces various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-4-nitrobenzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-4-nitrobenzene-1-carbodithioic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbodithioic acid group can form strong bonds with metal ions, making it useful in coordination chemistry. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3-Methyl-4-nitrobenzoic acid: Similar structure but lacks the carbodithioic acid group.
4-Nitro-m-toluic acid: Similar structure but lacks the methyl group.
3-Methyl-4-aminobenzene-1-carbodithioic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Methyl-4-nitrobenzene-1-carbodithioic acid is unique due to the presence of both a nitro group and a carbodithioic acid group on the benzene ring
属性
CAS 编号 |
780732-86-7 |
|---|---|
分子式 |
C8H7NO2S2 |
分子量 |
213.3 g/mol |
IUPAC 名称 |
3-methyl-4-nitrobenzenecarbodithioic acid |
InChI |
InChI=1S/C8H7NO2S2/c1-5-4-6(8(12)13)2-3-7(5)9(10)11/h2-4H,1H3,(H,12,13) |
InChI 键 |
XALAEHXPAHNZSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=S)S)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
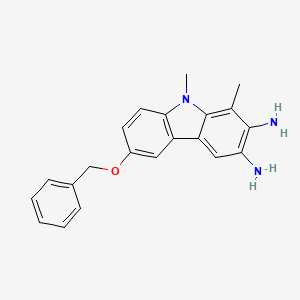

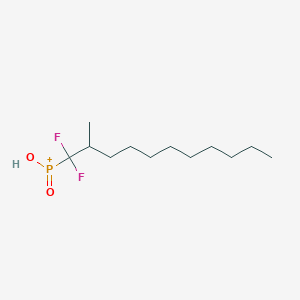
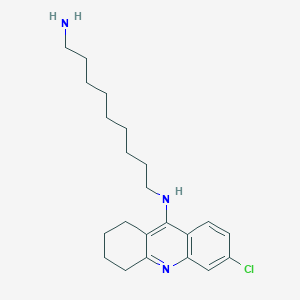
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)

